

Strategies to mitigate renal adverse events with inotersen

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Technical Support Center: Inotersen Renal Adverse Events

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate renal adverse events during experiments involving inotersen.

Frequently Asked Questions (FAQs)

Q1: What are the primary renal adverse events associated with inotersen?

A1: The primary renal adverse events observed with inotersen are glomerulonephritis, decreased renal function, and proteinuria.[1][2][3][4] Glomerulonephritis can be severe and may require immunosuppressive treatment, potentially leading to dialysis-dependent renal failure.[1][5] Decreased renal function is often indicated by an increase in serum creatinine and a decrease in the estimated glomerular filtration rate (eGFR).[1][3] Proteinuria is commonly observed as an increased urine protein to creatinine ratio (UPCR).[1][2]

Q2: What is the proposed mechanism for inotersen-induced renal toxicity?

A2: The exact mechanism of inotersen-induced glomerulonephritis is not fully understood, but it is thought to be an immune-mediated process.[6] The accumulation of antisense oligonucleotides (ASOs) in proximal tubule cells of the kidneys may lead to tubular proteinuria.



[2] Evidence of C3 and IgG deposition in some cases suggests an immune response.[6] The clearance of inotersen occurs renally, and preclinical models have shown that tubular injury can be associated with anti-drug antibodies.[6]

Q3: What are the recommended baseline and ongoing monitoring procedures to detect renal adverse events?

A3: A comprehensive monitoring strategy is crucial for the early detection and management of renal adverse events.

- Baseline Monitoring: Before initiating inotersen, it is essential to measure platelet count, serum creatinine, eGFR, and UPCR.[5][7] Inotersen should generally not be initiated in patients with a UPCR of 1000 mg/g or higher.[3]
- Ongoing Monitoring: During treatment, serum creatinine, eGFR, and UPCR should be monitored every two weeks.[3][5][7] This monitoring should continue for 8 weeks following the discontinuation of inotersen.[5]

Troubleshooting Guides

Issue 1: Elevated Urine Protein to Creatinine Ratio (UPCR)

- Symptom: A significant increase in UPCR is observed during routine monitoring.
- Troubleshooting Steps:
 - Confirm the finding: Repeat the UPCR measurement on a fresh urine sample to rule out sample collection or handling errors.
 - Assess the magnitude:
 - If UPCR is ≥ 1000 mg/g, withhold inotersen therapy.[3][5]
 - If UPCR is ≥ 2000 mg/g, further evaluation for acute glomerulonephritis is warranted.[3]
 [5]
 - Investigate the cause: Evaluate for other potential causes of proteinuria.



 Resume therapy: Inotersen may be resumed once the UPCR decreases to <1000 mg/g, or the underlying cause is identified and corrected.[3][5]

Issue 2: Decline in Estimated Glomerular Filtration Rate (eGFR)

- Symptom: A persistent decrease in eGFR is noted in consecutive measurements.
- Troubleshooting Steps:
 - Verify the result: Recalculate the eGFR and consider any factors that might affect serum creatinine levels (e.g., diet, muscle mass).
 - Evaluate the severity: If the eGFR drops to <45 mL/minute per 1.73 m², inotersen therapy should be withheld.[3][5]
 - Identify contributing factors: Assess for concomitant use of nephrotoxic drugs or other conditions that could impair renal function.
 - Consider restarting treatment: Therapy may be resumed once the eGFR recovers to ≥45
 mL/minute per 1.73 m² and the underlying cause of the decline is addressed.[3][5]

Issue 3: Suspected Glomerulonephritis

- Symptoms: A rapid decline in renal function, significant proteinuria (often nephrotic range), hematuria, and potentially edema.
- Troubleshooting Steps:
 - Immediate action: Permanently discontinue inotersen therapy if acute glomerulonephritis is confirmed.[5]
 - Diagnostic evaluation: A renal biopsy may be necessary to confirm the diagnosis and determine the type of glomerulonephritis.
 - Initiate immunosuppressive therapy: Promptly begin treatment with immunosuppressive agents as clinically indicated.[5] One reported successful regimen included glucocorticoids and cyclophosphamide.[8]



Data Presentation

Table 1: Frequency of Renal Adverse Events with Inotersen in Clinical Trials

Adverse Event	Inotersen Group	Placebo Group	Reference
Decreased renal function	14%	Not Reported	[1]
Increased UPCR	15%	8%	[1][2]
Increased serum creatinine	11%	Not Reported	[1]
Glomerulonephritis	3%	0%	[2][4]
Serious Glomerulonephritis	3%	0%	[9]
Serious Thrombocytopenia	3%	0%	[9]

Experimental Protocols

- 1. Urine Protein to Creatinine Ratio (UPCR) Measurement
- Principle: This test normalizes urinary protein excretion to urinary creatinine excretion from a spot urine sample, providing an estimate of 24-hour proteinuria.
- Methodology:
 - Sample Collection: Collect a random spot urine sample, preferably a first-morning void, in a clean, sterile container.
 - Urine Protein Measurement (Pyrogallol Red Method):
 - A reagent containing pyrogallol red and molybdate is added to the urine sample.
 - The pyrogallol red-molybdate complex binds to protein, causing a color change that is measured spectrophotometrically at approximately 600 nm.

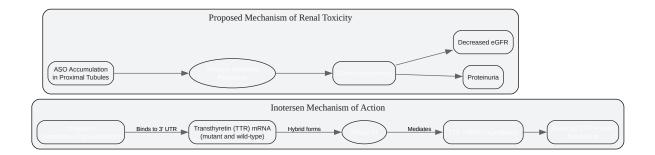


- The absorbance is proportional to the protein concentration.
- Urine Creatinine Measurement (Jaffe Method):
 - A reagent containing picric acid in an alkaline solution is added to the urine sample.
 - Creatinine reacts with the alkaline picrate to form a colored complex.
 - The rate of color formation is measured spectrophotometrically and is proportional to the creatinine concentration.
- Calculation:
 - UPCR (mg/g) = [Urine Protein (mg/dL) / Urine Creatinine (mg/dL)] x 1000
- 2. Estimated Glomerular Filtration Rate (eGFR) Calculation
- Principle: eGFR is calculated from serum creatinine levels using a validated formula, providing an estimate of the kidney's filtration capacity.
- · Methodology:
 - Serum Collection: Collect a blood sample in a serum separator tube.
 - Serum Creatinine Measurement:
 - Use an enzymatic method or a calibrated Jaffe method for accurate serum creatinine determination.
 - eGFR Calculation (CKD-EPI 2021 Equation):
 - The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) 2021 equation is recommended for calculating eGFR.[4] This equation uses serum creatinine, age, and sex.
 - The formula is complex and typically calculated by laboratory information systems. The general form is:



- eGFR = $142 \times \min(SCr/\kappa, 1)^{\alpha} \times \max(SCr/\kappa, 1)^{-1.200} \times 0.9938^{\alpha}$ [if female]
- Where:
 - SCr is serum creatinine in mg/dL
 - κ is 0.7 for females and 0.9 for males
 - \bullet α is -0.241 for females and -0.302 for males
 - min indicates the minimum of SCr/κ or 1
 - max indicates the maximum of SCr/k or 1

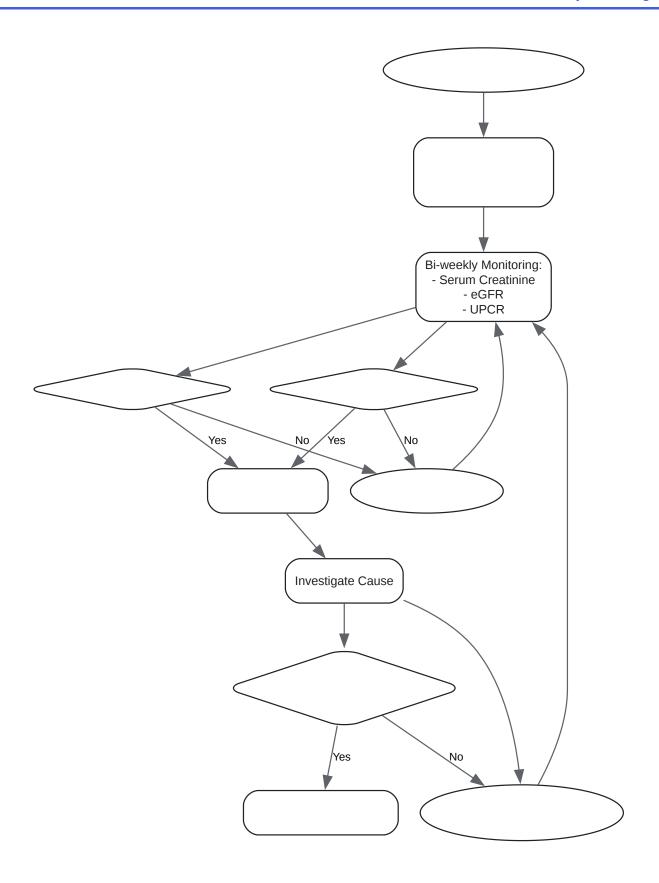
Mandatory Visualization



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Caption: Inotersen's mechanism and proposed renal toxicity pathway.

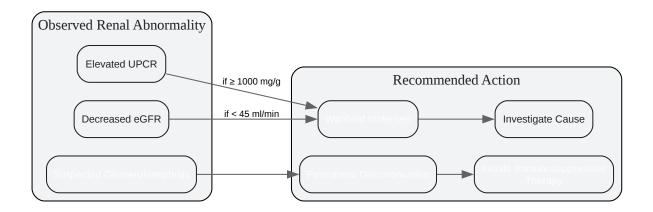




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Caption: Workflow for monitoring renal adverse events.





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